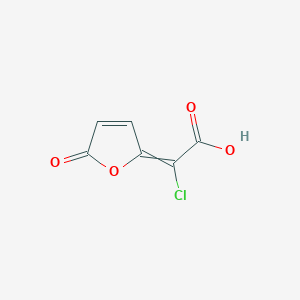
Chloro(5-oxofuran-2(5H)-ylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(5-oxofuran-2(5H)-ylidene)acetic acid is a chemical compound that belongs to the class of furan derivatives. . This compound is characterized by the presence of a chloro group, a furan ring, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(5-oxofuran-2(5H)-ylidene)acetic acid typically involves the reaction of 5-oxofuran-2(5H)-ylidene acetic acid with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(5-oxofuran-2(5H)-ylidene)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chloro(5-oxofuran-2(5H)-ylidene)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chloro(5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The chloro group and furan ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,5-dihydro-5-oxofuran-2-acetate: Shares a similar furan ring structure but differs in the presence of a dihydro group.
Furan-2-carboxylic acid: Lacks the chloro group but has a similar furan ring and carboxylic acid moiety.
Uniqueness
Chloro(5-oxofuran-2(5H)-ylidene)acetic acid is unique due to the presence of the chloro group, which imparts distinct reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
161985-58-6 |
|---|---|
Formule moléculaire |
C6H3ClO4 |
Poids moléculaire |
174.54 g/mol |
Nom IUPAC |
2-chloro-2-(5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3ClO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-2H,(H,9,10) |
Clé InChI |
AFKYGJZZMYXBLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC1=C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


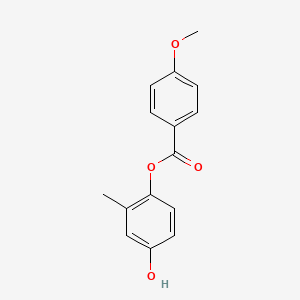

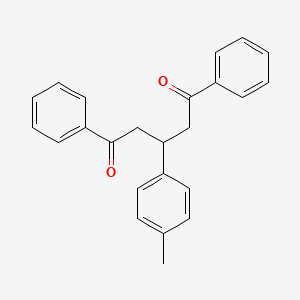
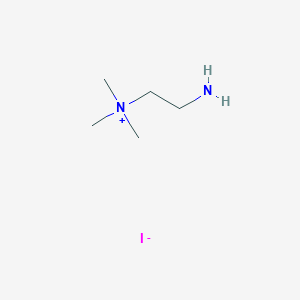
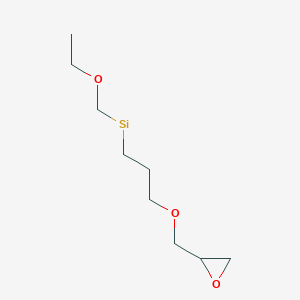
![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)


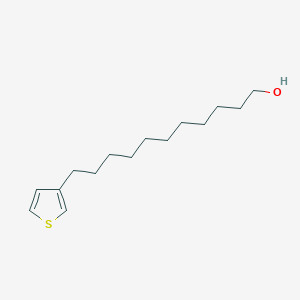
![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)
![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)

